9-Aminoacridine-4-carboxamide
Overview
Description
9-Aminoacridine-4-carboxamide is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound, in particular, has shown promise as a DNA intercalating agent with potent cytotoxic and antileukemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminoacridine-4-carboxamide typically involves the following steps:
Preparation of 2-arylamino benzoic acids: This is achieved through the Ullmann condensation reaction of 2-bromobenzoic acid with various anilines.
Cyclization: The resulting 2-arylamino benzoic acids are then cyclized using polyphosphoric acid to yield acridone derivatives.
Amination: The acridone derivatives are further aminated to produce 9-aminoacridine derivatives.
Carboxamidation: Finally, the 9-aminoacridine derivatives are reacted with appropriate carboxylic acid derivatives to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 9-Aminoacridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its reduced amine forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted acridine derivatives.
Scientific Research Applications
9-Aminoacridine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 9-Aminoacridine-4-carboxamide involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, thereby inhibiting DNA replication and transcription . The compound also targets topoisomerases, enzymes that play a crucial role in DNA unwinding and replication . This dual action makes it a potent cytotoxic agent .
Comparison with Similar Compounds
Acridine-4-carboxamide: Similar in structure but with different substituents, leading to variations in biological activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with potent anticancer properties.
Triazoloacridone (C-1305): A triazole-acridine hybrid with unique anticancer activity.
Amsacrine (m-AMSA): A well-known anticancer agent that also intercalates into DNA.
Uniqueness: 9-Aminoacridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and cytotoxic properties. Its ability to inhibit topoisomerases further distinguishes it from other similar compounds .
Properties
IUPAC Name |
9-aminoacridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H,(H2,15,17)(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQAEEYIUMQDHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147854 | |
Record name | 9-Aminoacridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106988-43-6 | |
Record name | 9-Aminoacridine-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106988436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Aminoacridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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